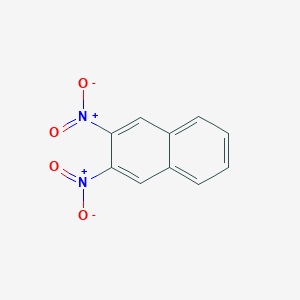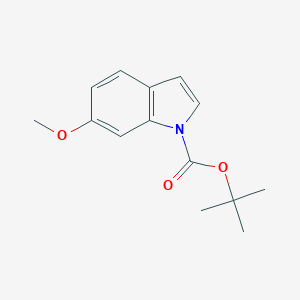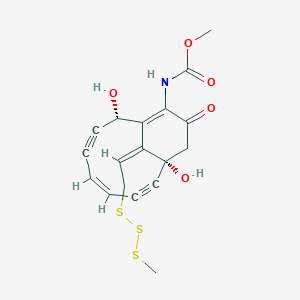
2,3-Dinitronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dinitronaphthalene (2,3-DN) is a synthetic organic compound that is widely used in scientific research. It is a yellow crystalline solid that is soluble in organic solvents but insoluble in water. The compound is known for its high reactivity and has been extensively studied for its potential applications in various fields of science.
Mecanismo De Acción
The mechanism of action of 2,3-Dinitronaphthalene is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with various molecules in the body. The compound has been shown to induce oxidative stress and damage to cellular components, including DNA and proteins.
Biochemical and Physiological Effects:
Studies have shown that exposure to 2,3-Dinitronaphthalene can have a range of biochemical and physiological effects. These include the induction of apoptosis (programmed cell death), the inhibition of cell proliferation, and the disruption of cellular signaling pathways. The compound has also been shown to have neurotoxic effects and to induce oxidative stress in various organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,3-Dinitronaphthalene in lab experiments is its high reactivity, which makes it a useful reagent for various chemical reactions. However, the compound is also highly toxic and can pose a risk to researchers if handled improperly. In addition, its solubility in organic solvents can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several potential future directions for research on 2,3-Dinitronaphthalene. One area of interest is the development of new methods for the synthesis of the compound, as well as the synthesis of derivatives with improved properties. Another area of interest is the development of new applications for 2,3-Dinitronaphthalene, such as in the development of new sensors for the detection of hazardous materials. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields of science.
Aplicaciones Científicas De Investigación
2,3-Dinitronaphthalene has been used in various scientific research applications, including as a reagent for the detection of aldehydes and ketones, and as a precursor for the synthesis of other organic compounds. It has also been used in the development of sensors for the detection of explosives and other hazardous materials.
Propiedades
Número CAS |
1875-63-4 |
|---|---|
Nombre del producto |
2,3-Dinitronaphthalene |
Fórmula molecular |
C10H6N2O4 |
Peso molecular |
218.17 g/mol |
Nombre IUPAC |
2,3-dinitronaphthalene |
InChI |
InChI=1S/C10H6N2O4/c13-11(14)9-5-7-3-1-2-4-8(7)6-10(9)12(15)16/h1-6H |
Clave InChI |
IBKNJPIEUANCFH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C(=CC2=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)[N+](=O)[O-])[N+](=O)[O-] |
Otros números CAS |
1875-63-4 |
Sinónimos |
2,3-Dinitronaphthalene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Octadecanoic acid, compd. with 1,1'-iminobis[2-propanol] (1:1)](/img/structure/B156447.png)
